molecular formula C19H11ClN6S2 B2587179 5-(4-chlorophenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)thieno[2,3-d]pyrimidine CAS No. 501348-35-2

5-(4-chlorophenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)thieno[2,3-d]pyrimidine

Cat. No. B2587179
CAS RN: 501348-35-2
M. Wt: 422.91
InChI Key: HZWCFJHTNBMQSB-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)thieno[2,3-d]pyrimidine, also known as CCT007093, is a chemical compound that has been widely studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and has been found to have a unique mechanism of action that sets it apart from other cancer treatments.

Scientific Research Applications

Synthesis and Crystal Structure

  • The compound 5-(4-chlorophenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)thieno[2,3-d]pyrimidine is synthesized through a process involving cyclization, chlorination, and nucleophilic substitution reactions. These processes offer advantages such as mild reaction conditions, simple purification, and good yields. The structure of the product is characterized by various techniques including single-crystal X-ray diffraction, which reveals a planar conformation (Yang et al., 2014).

Biological Activity

  • Thienopyrimidine derivatives, including the compound , have been investigated for their antimicrobial and anti-inflammatory activities. These compounds have shown remarkable activity against fungi, bacteria, and inflammation. The modification of the thieno[2,3-d]pyrimidine heterocyclic ring with different groups enhances its biological activities (Tolba et al., 2018).
  • Additionally, research has focused on the synthesis of novel pyrimidines and condensed pyrimidines, including thienopyrimidine derivatives, for their antimicrobial activity against Gram-positive and Gram-negative bacteria (Abdelghani et al., 2017).

Anticancer Potential

  • The compound's derivatives have been synthesized and evaluated for their anticancer activities. Specific derivatives have shown high GI50 values against various human tumor cell lines, indicating their potential as anticancer agents (Tiwari et al., 2016).

Synthesis Methods

  • Various synthesis methods for thieno[2,3-d]pyrimidine derivatives have been developed. These methods involve reactions such as cyclization of thiophene o-amino esters with lactam salts and condensations between 2-aminothiophene carboxylate and formamide, leading to the creation of compounds with potential anticancer activities (Kaliraj & Kathiravan, 2020).

Nonlinear Optical Properties

  • The pyrimidine ring, a significant component of DNA and RNA, has been the focus of studies exploring its applications in medicine and nonlinear optics (NLO). Derivatives of the compound have been investigated for their NLO properties, with findings indicating their potential in optoelectronic applications (Hussain et al., 2020).

properties

IUPAC Name

5-(4-chlorophenyl)-4-(1-phenyltetrazol-5-yl)sulfanylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClN6S2/c20-13-8-6-12(7-9-13)15-10-27-17-16(15)18(22-11-21-17)28-19-23-24-25-26(19)14-4-2-1-3-5-14/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWCFJHTNBMQSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SC3=NC=NC4=C3C(=CS4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClN6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-chlorophenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)thieno[2,3-d]pyrimidine

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